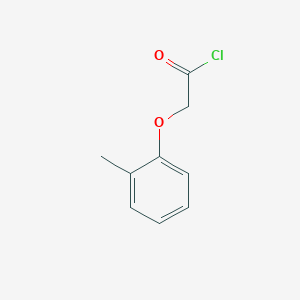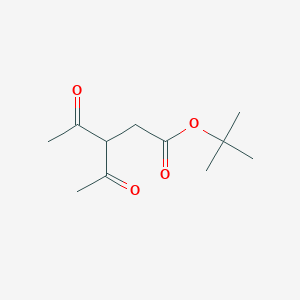
(2-Methylphenoxy)acetyl chloride
Overview
Description
“(2-Methylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 g/mol. This compound is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorine atom (Cl) attached to an acetyl group (CH3CO-), which is further connected to a 2-methylphenoxy group . The exact 3D structure can be determined using computational chemistry methods .Chemical Reactions Analysis
Acid chlorides, including “this compound”, are highly reactive. They can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The reaction happens in two stages: an addition reaction followed by an elimination reaction .Physical And Chemical Properties Analysis
“this compound” is a liquid . Its physical and chemical properties, such as boiling point, can be determined using various analytical techniques .Scientific Research Applications
Synthesis of Phosphonopeptide Intermediates
(C. Yuan, Shoujun Chen, & Guohong Wang, 1991) explored the use of acetyl chloride, including derivatives such as (2-Methylphenoxy)acetyl chloride, in synthesizing phosphonopeptide intermediates. This was achieved through a three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite.
Facilitation of Aryl Migration
Takayoshi Yamauchi, K. Hattori, K. Nakao, & K. Tamaki (1987) discovered that treatment of certain compounds with sulfuryl chloride, in the presence of amides or weak bases, leads to aryl migration. This process is enhanced using acetyl chloride derivatives like this compound, leading to the creation of methyl arylpropanoates, important in pharmaceutical applications for their anti-inflammatory and analgesic activities. (Yamauchi et al., 1987)
Photodissociation Studies
In a study by S. Deshmukh & W. Hess (1994), the photodissociation of acetyl chloride was investigated, revealing insights into the behavior of chlorine and methyl fragments upon dissociation. This research, involving derivatives like this compound, enhances our understanding of molecular dissociation processes. (Deshmukh & Hess, 1994)
Extraction and Chromatography
A. D. Corcia, A. Bellioni, M. Madbouly, & S. Marchese (1996) developed a method involving solid-phase extraction and liquid chromatography for detecting pollutants in water. This compound derivatives play a crucial role in creating acetyl derivatives of phenols, which aids in confirming the presence of certain phenols in water samples. (Corcia et al., 1996)
Synthesis of Propanoic Acid Derivatives
Zhang Dan-shen (2009) synthesized propanoic acid derivatives using this compound. These compounds are important for their potential applications in various pharmaceutical and chemical industries. (Zhang Dan-shen, 2009)
Microwave Spectrum Analysis
K. M. Sinnott (1961) analyzed the microwave spectrum of acetyl chloride, providing valuable data on the molecular structure and behavior of its isotopic species, including derivatives like this compound. (Sinnott, 1961)
Analgesic and Anti-inflammatory Derivatives
D. Dewangan, K. T. Nakhate, D. K. Tripathi, P. Kashyap, & H. Dhongde (2015) synthesized and evaluated the analgesic and anti-inflammatory activities of 1, 3, 4-oxadiazole derivatives, synthesized using this compound. These derivatives showed potent effects in animal studies. (Dewangan et al., 2015)
Safety and Hazards
Mechanism of Action
Target of Action
Acetyl chloride, a related compound, is known to interact with cholinergic receptors . These receptors play a significant role in a variety of physiological functions, including sympathetic and parasympathetic responses of the autonomous nervous system .
Mode of Action
It’s plausible that it may share similarities with acetyl chloride, which inhibits the release of acetylcholine from the presynaptic end of the neuron . This inhibition leads to neuromuscular blockage and paralysis .
Biochemical Pathways
Acetyl coa, a related compound, is involved in numerous metabolic pathways, including the acetyl coa pathway, which is considered one of the most ancient and essential biochemical pathways . This pathway plays a crucial role in the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .
Pharmacokinetics
Its molecular weight is 18462 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Related compounds such as acetyl chloride have been shown to cause neuromuscular blockage and paralysis .
properties
IUPAC Name |
2-(2-methylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUPIOFRAVBUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493508 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15516-43-5 | |
| Record name | (2-Methylphenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)










![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)
